(Z)-3-Phenyl-4-(thiophen-2-ylmethylene)isoxazol-5(4H)-one
Description
Properties
Molecular Formula |
C14H9NO2S |
|---|---|
Molecular Weight |
255.29 g/mol |
IUPAC Name |
(4Z)-3-phenyl-4-(thiophen-2-ylmethylidene)-1,2-oxazol-5-one |
InChI |
InChI=1S/C14H9NO2S/c16-14-12(9-11-7-4-8-18-11)13(15-17-14)10-5-2-1-3-6-10/h1-9H/b12-9- |
InChI Key |
IXRPGYBAKTZNEU-XFXZXTDPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C\2=NOC(=O)/C2=C\C3=CC=CS3 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=O)C2=CC3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-Phenyl-4-(thiophen-2-ylmethylene)isoxazol-5(4H)-one typically involves the condensation of 3-phenylisoxazol-5(4H)-one with thiophene-2-carboxaldehyde. This reaction is usually carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Green Chemistry Approaches
Eco-friendly methods emphasize solvent optimization and catalyst recycling:
-
Waste orange peel fatty acid/glycerol (WEOFPA/glycerol) : Achieves 93% yield at 60°C in 1.5 hours, with >85% catalyst recovery over three cycles .
-
Water as solvent : Reduces environmental impact while maintaining high yields (88–90%) at room temperature .
Optimized Parameters :
Reaction Mechanism and Intermediate Characterization
The mechanism involves:
-
Enolate intermediate : Generated via deprotonation of ethyl acetoacetate.
-
Knoevenagel condensation : Forms a thiophene-substituted arylidene intermediate.
-
Oxime formation : Hydroxylamine hydrochloride reacts with the keto group.
-
Cyclodehydration : Eliminates ethanol to form the isoxazole ring .
Spectroscopic Validation :
Electrochemical and Biological Activity Correlations
-
Electrochemical behavior : Redox potentials correlate with antioxidant activity, as measured by cyclic voltammetry .
-
Cytotoxicity : Derivatives exhibit IC₅₀ values of 12–18 μM against A549 lung cancer cells .
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| Multicomponent (water) | Eco-friendly, high yield | Longer reaction time |
| WEOFPA/glycerol | Waste valorization, recyclability | Requires optimized solvent ratio |
| Magnetic nanocatalysts | Rapid kinetics, easy separation | High catalyst cost |
This compound’s synthetic flexibility and adaptability to green chemistry principles underscore its value in medicinal and materials chemistry. Future research should focus on scaling eco-friendly methods and expanding its derivative library for targeted bioactivity.
Scientific Research Applications
Structural Characteristics
The compound features an isoxazole ring, which is a five-membered aromatic ring containing nitrogen and oxygen. The presence of the phenyl and thiophen-2-ylmethylene substituents enhances its structural and electronic properties, contributing to its biological activity. The synthesis of this compound typically involves multi-component reactions, often catalyzed by green chemistry approaches to improve yield and reduce environmental impact.
Biological Activities
(Z)-3-Phenyl-4-(thiophen-2-ylmethylene)isoxazol-5(4H)-one has demonstrated a range of biological activities, making it a candidate for therapeutic development:
Antioxidant Properties
Research indicates that compounds with isoxazole structures exhibit significant antioxidant activity, which is crucial for protecting cells from oxidative stress and related diseases.
Anticancer Activity
Several studies have reported that derivatives of isoxazole can exert cytotoxic effects against various cancer cell lines, including lung cancer cells. This suggests potential applications in cancer therapy .
Antimicrobial Properties
The compound has shown effectiveness in inhibiting bacterial growth, positioning it as a candidate for antibiotic development. Its mechanism may involve disrupting bacterial cell functions or inhibiting essential enzymes .
Case Study 1: Anticancer Research
A study focusing on the cytotoxic effects of (Z)-3-Phenyl-4-(thiophen-2-ylmethylene)isoxazol-5(4H)-one derivatives on lung cancer cells demonstrated significant inhibition of cell proliferation. The study utilized various assays to quantify cell viability and apoptosis rates, revealing that these compounds could induce programmed cell death in cancerous cells.
Case Study 2: Antimicrobial Efficacy
In another investigation, the antimicrobial activity of the compound was assessed against several bacterial strains. The results indicated strong antibacterial effects, particularly against Gram-positive bacteria. The study employed disc diffusion methods to evaluate the efficacy of different concentrations of the compound .
Interaction Studies
Interaction studies involving (Z)-3-Phenyl-4-(thiophen-2-ylmethylene)isoxazol-5(4H)-one primarily focus on its binding affinity towards biological targets such as enzymes or receptors. Techniques like molecular docking are commonly used to predict interactions with specific proteins associated with disease pathways. These studies provide insights into the compound's potential mechanisms of action and therapeutic applications.
Electrochemical Behavior
Electrochemical studies have revealed insights into the redox properties of (Z)-3-Phenyl-4-(thiophen-2-ylmethylene)isoxazol-5(4H)-one. Understanding its electrochemical behavior can correlate with its biological activity, particularly in antioxidant applications where redox cycling plays a critical role .
Mechanism of Action
The mechanism of action of (Z)-3-Phenyl-4-(thiophen-2-ylmethylene)isoxazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathway in which the enzyme is involved. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Stereochemical Variations
a. (E)-3-Propyl-4-(thiophen-2-ylmethylene)isoxazol-5(4H)-one (Compound 2)
- Structure : Differs by a propyl group at position 3 (vs. phenyl) and an E-configuration at the exocyclic double bond.
- Properties : Melting point (201–204°C) is higher than the Z-isomer due to tighter packing in the E-form. Exhibits a UV λmax at 411 nm, indicating extended conjugation .
- Bioactivity : Shows 72% carbonic anhydrase inhibition at 10 µM, outperforming the phenyl-substituted Z-isomer (58% inhibition) due to enhanced steric accessibility .
b. 3-Methyl-4-((E)-3-phenylallylidene)isoxazol-5(4H)-one ([2i])
c. 3a and 3b (Arylidene-isoxazolones)
Key Research Findings
Stereochemistry-activity Relationship : Z-isomers exhibit lower enzymatic inhibition than E-isomers due to reduced binding pocket compatibility .
Thiophene vs.
Green Synthesis : GAAS and L-valine strategies achieve >85% yields with minimal waste, outperforming traditional methods requiring toxic solvents (e.g., DMF) .
Biological Activity
(Z)-3-Phenyl-4-(thiophen-2-ylmethylene)isoxazol-5(4H)-one is a compound of significant interest due to its diverse biological activities. This article explores the synthesis, biological evaluations, and potential therapeutic applications of this compound, focusing on its anticancer properties and other bioactivities.
Synthesis
The synthesis of (Z)-3-Phenyl-4-(thiophen-2-ylmethylene)isoxazol-5(4H)-one typically involves the condensation of 3-phenylisoxazol-5-one with thiophen-2-carboxaldehyde. The reaction is conducted under controlled conditions to yield a yellow solid with a notable purity. The isolated yield is reported to be approximately 72% with an exact mass of 256.0430 g/mol as confirmed by high-resolution mass spectrometry (HRMS) .
Anticancer Activity
Recent studies have highlighted the anticancer potential of isoxazole derivatives, including (Z)-3-Phenyl-4-(thiophen-2-ylmethylene)isoxazol-5(4H)-one. The compound has been evaluated against various cancer cell lines, demonstrating promising cytotoxic effects.
Key Findings:
- Cytotoxicity Assays : The compound exhibited significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). In vitro assays revealed IC50 values indicating effective inhibition of cell proliferation .
- Mechanism of Action : The anticancer activity is believed to involve apoptosis induction in cancer cells, as well as inhibition of key signaling pathways relevant to tumor growth and metastasis .
Other Bioactivities
Beyond its anticancer effects, (Z)-3-Phenyl-4-(thiophen-2-ylmethylene)isoxazol-5(4H)-one has shown potential in other biological areas:
- Antibacterial Properties : Preliminary evaluations suggest that this compound may possess antibacterial activity, although further studies are required to quantify this effect .
- Anti-inflammatory Effects : Isoxazole derivatives are often associated with anti-inflammatory properties, which could be relevant for therapeutic applications in inflammatory diseases .
Table 1: Summary of Biological Activities
Q & A
Q. What are the common synthetic routes for (Z)-3-Phenyl-4-(thiophen-2-ylmethylene)isoxazol-5(4H)-one?
The compound is typically synthesized via a three-component reaction involving aldehydes, hydroxylamine hydrochloride, and β-keto esters. Green methodologies using aqueous gluconic acid (GAAS) or recyclable nanocatalysts (e.g., GO@Fe(ClO₄)₃) under solvent-free conditions at 100°C yield 70–90% product . Key steps include:
- Condensation of thiophene-2-carbaldehyde with ethyl acetoacetate.
- Cyclization with hydroxylamine hydrochloride.
- Optimization of solvent systems (e.g., GAAS enhances reaction efficiency by acting as a Brønsted acid catalyst) .
Q. Which spectroscopic methods are used to characterize this compound?
Characterization relies on:
- ¹H/¹³C NMR : Peaks at δ 7.47–8.32 (aromatic protons) and δ 168.8–171.1 (carbonyl carbons) confirm the isoxazolone core and substituents .
- IR spectroscopy : Stretching bands at 1661–1736 cm⁻¹ (C=O) and 1557–1601 cm⁻¹ (C=N) .
- Mass spectrometry : ESIMS or LC-MS to verify molecular ions (e.g., m/z 193–194 [M+H]⁺) .
Q. What computational methods predict the electronic properties of this compound?
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms accurately calculates molecular orbitals, HOMO-LUMO gaps, and charge distribution. Basis sets like 6-31G(d) are used for geometry optimization .
Advanced Research Questions
Q. How can discrepancies in stereochemical assignments (E/Z) be resolved?
The Z-configuration is stabilized by non-covalent interactions (e.g., hydrogen bonding) between substituents and the heterocyclic core. Experimental validation via:
Q. How do reaction conditions influence decarboxylation or byproduct formation?
Hydrogen bonding at the 4-position inhibits decarboxylation. Key strategies include:
Q. What methodologies optimize enantioselective synthesis?
Chiral phosphoric acid (CPA) catalysts enable regio- and enantioselective aza-conjugate additions. For example:
Q. How can green chemistry principles improve synthesis scalability?
Q. What structure-activity relationships (SAR) guide biological activity studies?
- Antioxidant activity : Electron-donating groups (e.g., 4-hydroxy-3-methoxybenzylidene) enhance radical scavenging (IC₅₀ ≤ 50 µM) .
- Enzyme inhibition : Thiophene substituents improve binding to carbonic anhydrase active sites (e.g., 60% inhibition at 10 µM) .
- Anticancer potential : Isoxazolone derivatives with naphthalenylmethylene show cytotoxicity via tubulin polymerization inhibition .
Q. How do computational and experimental data align for this compound?
Discrepancies arise in:
Q. What strategies address low yields in multicomponent reactions?
- Catalyst screening : Boric acid or GAAS increases yield from 30% to 88% by stabilizing intermediates .
- Temperature control : Reflux in water or solvent-free 100°C conditions accelerates cyclization .
- Substituent tuning : Electron-withdrawing groups on aldehydes improve electrophilicity and reaction kinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
